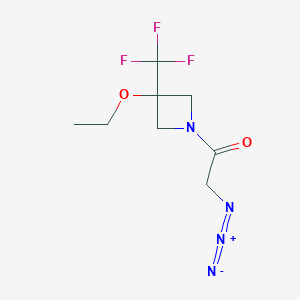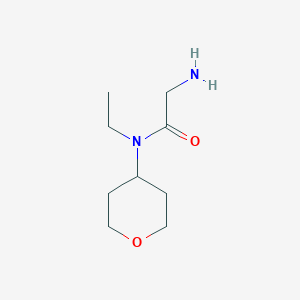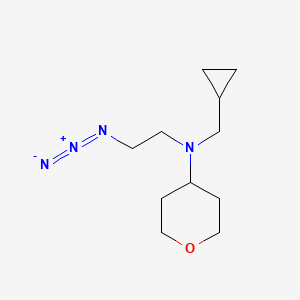![molecular formula C12H20N2O2 B1490354 Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone CAS No. 2098134-04-2](/img/structure/B1490354.png)
Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone, also known as zabamethonium chloride, is an organic compound with a broad range of applications in the scientific research field. It is a synthetic molecule with a unique structure, which is composed of an aromatic ring system and three nitrogen atoms. Zabamethonium chloride is used in a variety of studies due to its ability to act as a ligand for proteins, enzymes, and other molecules. In addition, it has been used in the development of novel drugs and to study the effects of various drugs on the body.
Wissenschaftliche Forschungsanwendungen
Drug Development
This compound shows potential as a building block in drug development, particularly in the creation of novel pharmacological agents. Its structure could be utilized to develop potassium-competitive acid blockers , which are a new class of drugs for the treatment of conditions like erosive esophagitis. The compound’s metabolites and their pharmacokinetic properties could be studied to optimize drug efficacy and safety.
Antitubercular Agents
The azaspiro[3.4]octane core, which is part of this compound’s structure, has been used to identify potent nitrofuran antitubercular leads . By exploring the molecular periphery, researchers can create compounds with significant inhibitory activities against Mycobacterium tuberculosis, potentially leading to new treatments for tuberculosis.
Targeted Protein Degradation
In the field of proteomics, this compound could serve as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are molecules designed to target specific proteins for degradation, which is a promising approach for treating various diseases, including cancer.
Polymer Chemistry
The azetidine component of the compound can be used in polymer chemistry for the synthesis of polyamines through ring-opening polymerization . These polymers have applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection.
Bioconjugation
This compound’s structure is suitable for use in bioconjugation techniques . It can be used to create linkers that connect biomolecules to other entities, such as drugs or fluorescent markers, which is crucial in the development of targeted therapies and diagnostic tools.
Chemical Synthesis
In synthetic chemistry, this compound can be a valuable intermediate for the preparation of a variety of chemical conjugates . Its reactive sites allow for modifications that can lead to the synthesis of complex molecules with desired properties.
Pharmacokinetics and Pharmacodynamics
The compound’s metabolites and their interactions with various enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases, can be studied to understand its pharmacokinetic and pharmacodynamic profiles . This information is vital for predicting the behavior of the compound in the body and optimizing dosage regimens.
Materials Science
Lastly, the compound’s potential in materials science lies in its ability to act as a linker in the creation of new materials with specific structural orientations . These materials could have applications in various industries, including electronics and nanotechnology.
Wirkmechanismus
Target of Action
The compound contains an azetidine ring, which is a four-membered cyclic amine. Azetidine derivatives have been found to interact with various biological targets, including enzymes and receptors . .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, it could act as an inhibitor, activator, or modulator of its target. The presence of functional groups like the hydroxymethyl group could be involved in binding to the target .
Biochemical Pathways
Without specific information on the target, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in the development of protein degraders, which can affect a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. For example, if it acts as a protein degrader, it could lead to the degradation of specific proteins, affecting cellular functions .
Eigenschaften
IUPAC Name |
azetidin-3-yl-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-7-10-6-14(8-12(10)2-1-3-12)11(16)9-4-13-5-9/h9-10,13,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCKDBVOZKVWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1490274.png)
![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1490276.png)










![2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1490294.png)